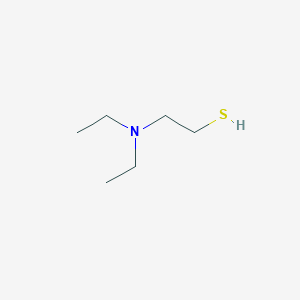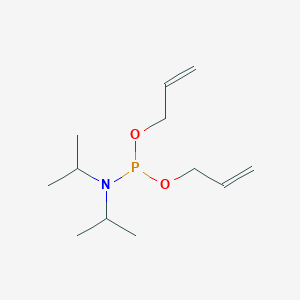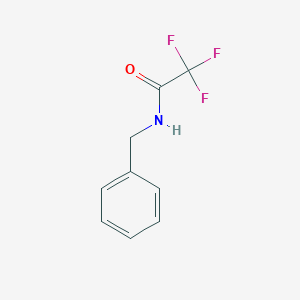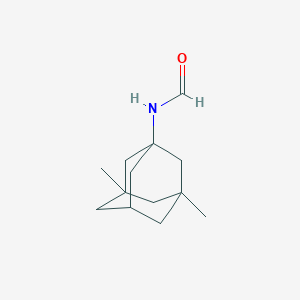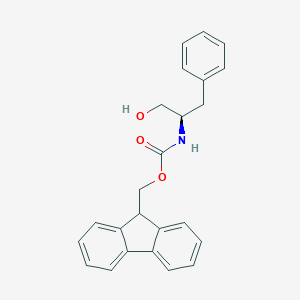
Fmoc-d-Phenylalaninol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-d-Phenylalaninol is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino alcohols. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound consists of a fluorenylmethyloxycarbonyl group attached to the amino alcohol d-phenylalaninol, which provides stability and prevents unwanted side reactions during synthesis.
Mechanism of Action
Target of Action
Fmoc-d-Phenylalaninol, also known as Fmoc-F, primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . It acts as a hydrogelator, reducing the bacterial load both in vitro and in skin wound infections .
Mode of Action
Fmoc-F exhibits surfactant-like properties, with its antibacterial activity predominantly due to its release from the hydrogel . At low concentrations, Fmoc-F inhibits bacterial growth by entering the cell and reducing glutathione levels. At higher concentrations, it triggers oxidative and osmotic stress, alters membrane permeabilization and integrity, and kills gram-positive bacteria .
Biochemical Pathways
Fmoc-F affects the biochemical pathways related to bacterial growth and survival. It reduces the glutathione levels in bacteria, triggering oxidative and osmotic stress . It also alters the membrane permeabilization and integrity, leading to bacterial death .
Pharmacokinetics
Its ability to form self-supporting hydrogels under physiological conditions suggests potential bioavailability .
Result of Action
The result of Fmoc-F’s action is the reduction of bacterial load, both in vitro and in skin wound infections . It inhibits the growth of Gram-positive bacteria and kills them by triggering oxidative and osmotic stress and altering membrane permeabilization and integrity .
Action Environment
The action of Fmoc-F is influenced by environmental factors such as pH and temperature. The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .
Biochemical Analysis
Biochemical Properties
Fmoc-d-Phenylalaninol is known to be an important low molecular weight hydrogelator . It can induce gelation either by lowering the pH of an aqueous solution or by the addition of water to a solution of this compound in a solvent such as DMSO .
Cellular Effects
This compound has been found to have antibacterial activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It reduces the bacterial load both in vitro and in the skin wound infections of mice .
Molecular Mechanism
The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
The antibacterial activity of this compound is predominantly due to its release from the hydrogel . At low concentrations, where this compound does not form micelles, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, this compound triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-d-Phenylalaninol can be synthesized through various methods, including both liquid-phase and solid-phase peptide synthesis. One common method involves the reaction of d-phenylalaninol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically takes place in an organic solvent like dichloromethane or dimethylformamide, and the product is purified through column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of solid-phase peptide synthesis is particularly advantageous in industrial production due to its scalability and ability to produce high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Fmoc-d-Phenylalaninol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
Fmoc-d-Phenylalaninol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of biocompatible materials and hydrogels for drug delivery systems.
Comparison with Similar Compounds
Fmoc-l-Phenylalaninol: Similar in structure but with the l-configuration of phenylalaninol.
Fmoc-d-Alaninol: Contains an alaninol group instead of phenylalaninol.
Fmoc-d-Valinol: Contains a valinol group instead of phenylalaninol.
Uniqueness: Fmoc-d-Phenylalaninol is unique due to its specific stereochemistry and the presence of the phenylalaninol group, which provides distinct chemical properties and reactivity compared to other Fmoc-protected amino alcohols. Its ability to form stable intermediates during peptide synthesis makes it particularly valuable in the field of organic chemistry .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGBJASOHDROCR-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
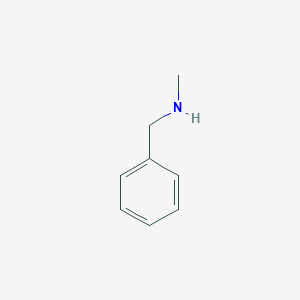

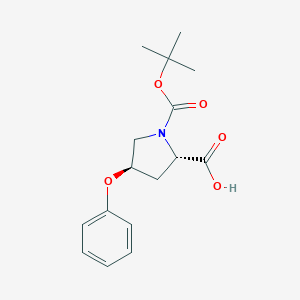
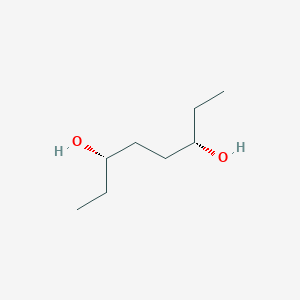
![7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione](/img/structure/B140831.png)
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)

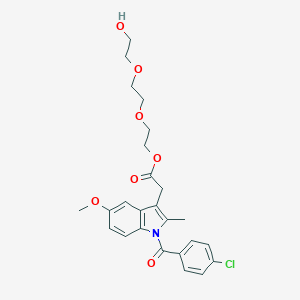
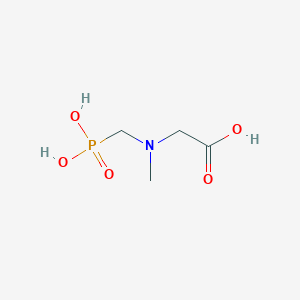
![2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE](/img/structure/B140843.png)
